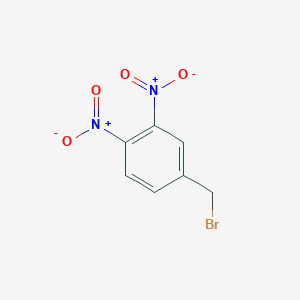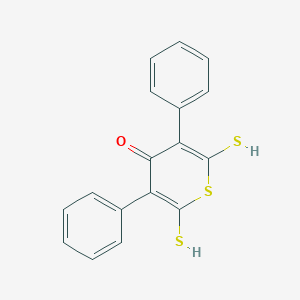
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, also known as DMDTP, is a compound that has gained significant attention in the field of scientific research due to its unique chemical properties. It is a sulfur-containing organic compound that belongs to the class of thiones and is commonly used as a chelating agent.
Wirkmechanismus
The mechanism of action of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one involves the formation of stable complexes with heavy metals. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has two thiol groups that can bind to heavy metals, forming a stable complex. This complex can then be excreted from the body through urine or feces.
Biochemical and Physiological Effects:
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the toxicity of heavy metals by chelating them and facilitating their excretion from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been shown to have anti-inflammatory properties, which can help reduce inflammation in various biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in lab experiments is its ability to chelate heavy metals. This can be useful in studying the toxicity of heavy metals and their effects on various biological systems. However, one of the limitations of using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one is its potential to interfere with other biological processes. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one can bind to other metals besides heavy metals, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in scientific research. One potential direction is the development of new chelating agents that are more effective than 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one. Another potential direction is the use of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in the treatment of heavy metal poisoning. Additionally, 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one could be used to study the effects of heavy metals on specific biological systems, such as the nervous system or the immune system.
Conclusion:
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, or 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, is a compound that has gained significant attention in the field of scientific research. It is commonly used as a chelating agent to bind heavy metals and facilitate their excretion from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While there are limitations to using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in lab experiments, it has several potential future directions for scientific research.
Synthesemethoden
The synthesis of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one involves the reaction of 2,6-dichloro-3,5-diphenyl-4H-thiopyran-4-one with sodium sulfide in the presence of a suitable solvent. The reaction yields 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one as a yellow solid with a melting point of 260-262°C.
Wissenschaftliche Forschungsanwendungen
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been extensively used in scientific research due to its chelating properties. It is commonly used to chelate heavy metals such as mercury, lead, and arsenic. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one forms stable complexes with these metals, which can then be excreted from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has also been used to study the toxicity of heavy metals and their effects on various biological systems.
Eigenschaften
CAS-Nummer |
1913-90-2 |
|---|---|
Molekularformel |
C17H12OS3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
3,5-diphenyl-2,6-bis(sulfanyl)thiopyran-4-one |
InChI |
InChI=1S/C17H12OS3/c18-15-13(11-7-3-1-4-8-11)16(19)21-17(20)14(15)12-9-5-2-6-10-12/h1-10,19-20H |
InChI-Schlüssel |
SEBANRXRDDGSFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(C2=O)C3=CC=CC=C3)S)S |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(C2=O)C3=CC=CC=C3)S)S |
Andere CAS-Nummern |
1913-90-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



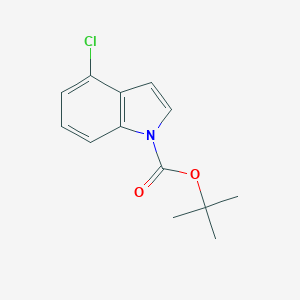
![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)
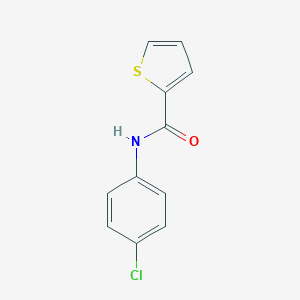

![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)
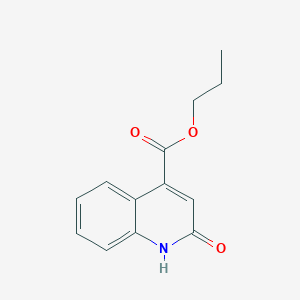

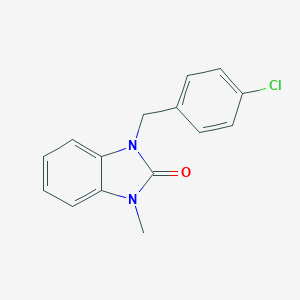
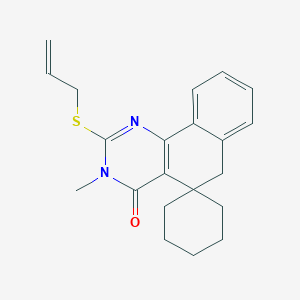
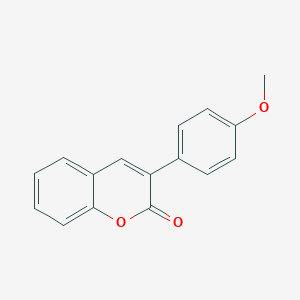
![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)

